molecular formula C6H6ClN B157665 4-Chloro-3-methylpyridine CAS No. 1681-36-3

4-Chloro-3-methylpyridine

Cat. No.: B157665
CAS No.: 1681-36-3
M. Wt: 127.57 g/mol
InChI Key: DZNXMHJMXLSNIR-UHFFFAOYSA-N
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Description

4-Chloro-3-methylpyridine, with the chemical formula C6H6ClN, is a compound known for its applications in various chemical processes. This colorless liquid, also referred to as 4-Chloro-3-picoline, is characterized by its chlorine and methyl functional groups. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This compound is also utilized as a building block in the production of pyridine-based compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 3-methylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 3-methylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

    Substitution: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Products include 4-chloro-3-methylbenzoic acid or 4-chloro-3-methylbenzaldehyde.

    Reduction: The primary product is 3-methylpyridine

Scientific Research Applications

4-Chloro-3-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, including drugs with antimicrobial and anti-inflammatory properties.

    Industry: this compound is used in the manufacture of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism by which 4-Chloro-3-methylpyridine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The chlorine and methyl groups play a crucial role in determining the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

    3-Chloro-4-methylpyridine: Similar in structure but with the chlorine and methyl groups in different positions.

    4-Chloro-2-methylpyridine: Another isomer with the methyl group in the 2-position.

    4-Chloro-3-fluoropyridine: A fluorinated analogue with different chemical properties.

Uniqueness: 4-Chloro-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable as an intermediate in the synthesis of various chemical products .

Properties

IUPAC Name

4-chloro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNXMHJMXLSNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374014
Record name 4-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1681-36-3
Record name 4-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1681-36-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 4-Chloro-3-methylpyridine in the presented research?

A: The research highlights the use of this compound as a key building block in synthesizing a novel compound, 1-(this compound)-N-nitroimidazolealkanes-2-amine. [, ] This compound is being investigated for its potential insecticidal activity against aphids and planthoppers. [, ]

Q2: Can you describe a novel method for synthesizing this compound?

A: Yes, one of the research papers presents a novel synthesis route using silicon tetrachloride as a catalyst. [] This method involves oxidizing 3-methylpyridine to 3-methylpyridine-N-oxide followed by chlorination using silicon tetrachloride. [] This method offers an alternative to traditional phosphorus oxychloride-based methods and potentially has fewer environmental drawbacks. []

Q3: What is the significance of the reported yield in the synthesis of 1-(this compound)-N-nitroimidazolealkanes-2-amine?

A: The synthesis of 1-(this compound)-N-nitroimidazolealkanes-2-amine, achieved through a condensation reaction between 4-chloro-3-methyl-2-chloromethylpyridine and 2-nitroiminoimidazolidine, resulted in a 92.3% yield. [] This high yield is significant as it indicates the efficiency and potential scalability of the synthesis process, a crucial factor in drug development and manufacturing.

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